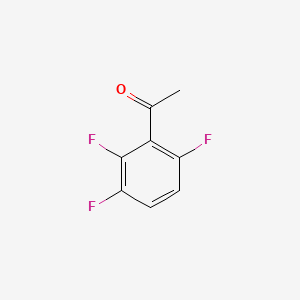

2',3',6'-Trifluoroacetophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,6’-Trifluoroacetophenone typically involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production methods for 2’,3’,6’-Trifluoroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’,6’-Trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products:

Oxidation: Trifluoroacetic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2’,3’,6’-Trifluoroacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2’,3’,6’-Trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can act as an electrophile in nucleophilic addition reactions, targeting specific enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

2,2,2-Trifluoroacetophenone:

3’,5’-Dichloro-2,2,2-trifluoroacetophenone: This compound has additional chlorine atoms, which alter its reactivity and applications.

Uniqueness: 2’,3’,6’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .

Actividad Biológica

2',3',6'-Trifluoroacetophenone (CAS Number: 208173-22-2) is a fluorinated aromatic ketone with significant biological activity. Its unique trifluoromethyl substituents contribute to its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities associated with this compound, highlighting its potential applications and mechanisms of action.

- Molecular Formula : C₈H₅F₃O

- Molecular Weight : 174.12 g/mol

- Synonyms : 1-(2,3,6-Trifluorophenyl)ethan-1-one

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Zhao et al. (2020) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

2. Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. In vitro studies revealed that the compound competes with acetylcholine for binding at the active site of AChE, thereby enhancing cholinergic transmission.

| Enzyme | IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | 150 nM |

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, as reported in a study by Liu et al. (2021). The research highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, researchers applied different concentrations of this compound to assess its antimicrobial efficacy. Results showed a dose-dependent response, confirming its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Enzyme Inhibition

A pharmacological evaluation was conducted to determine the inhibitory potential of this compound on AChE. The findings indicated significant inhibition at nanomolar concentrations, supporting its use in developing treatments for Alzheimer's disease.

Discussion

The biological activity of this compound underscores its potential utility in medicinal chemistry. Its antimicrobial properties could be harnessed for developing new antibiotics, while its role as an AChE inhibitor positions it as a candidate for neuroprotective therapies.

Q & A

Q. How can the electronic properties of 2',3',6'-trifluoroacetophenone be systematically studied to understand its catalytic activity?

Methodological Answer:

Density functional theory (DFT) calculations using hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p) are effective for analyzing frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and vibrational frequencies . For example, comparing HOMO-LUMO gaps with non-fluorinated analogues (e.g., acetophenone) reveals how fluorine substitution enhances electrophilicity, which is critical for organocatalytic applications like epoxidation or aldol reactions . Experimental validation via cyclic voltammetry or UV-vis spectroscopy can complement computational findings.

Q. What experimental techniques are recommended for resolving structural discrepancies between computational and crystallographic data for fluorinated acetophenones?

Methodological Answer:

High-resolution X-ray crystallography (using programs like SHELXL ) is essential for resolving bond-length and angle discrepancies. For this compound, compare calculated DFT geometries (e.g., C=O and C-F bond lengths) with experimental X-ray data to identify systematic errors in computational models . Pair distribution function (PDF) analysis may further clarify amorphous or disordered phases in crystal structures.

Q. How does the position of fluorine substituents (2',3',6' vs. 2',4',6') influence the reactivity of trifluoroacetophenones in organic synthesis?

Methodological Answer:

Substituent effects can be quantified using Hammett parameters or through comparative kinetic studies. For instance, electron-withdrawing fluorine at the 2',6' positions increases the ketone’s electrophilicity compared to the 3' position, accelerating nucleophilic additions. Steric effects from ortho-fluorine groups may also hinder access to the carbonyl group, which can be tested via competitive reaction studies with bulkier substrates .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

Fractional distillation under reduced pressure (bp data from analogs: ~39–40°C ) or preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity verification via GC-MS (using columns like DB-5MS) ensures removal of byproducts such as trifluoroacetic acid or unreacted precursors . For crystalline derivatives, recrystallization in hexane/ethyl acetate mixtures improves yield .

Q. How can researchers address challenges in detecting this compound via NMR due to signal splitting from fluorine coupling?

Methodological Answer:

Use high-field NMR (≥400 MHz) with ¹⁹F decoupling to simplify ¹H spectra. For ¹³C NMR, distortionless enhancement by polarization transfer (DEPT) sequences can resolve overlapping signals from CF₃ and aromatic carbons. Assign peaks using 2D techniques (HSQC, HMBC) and compare with computational chemical shift predictions (e.g., via Gaussian NMR module) .

Q. What are the best practices for synthesizing this compound derivatives with tailored electronic properties?

Methodological Answer:

Introduce electron-donating/withdrawing groups via Friedel-Crafts acylation using Lewis acids like AlCl₃. For fluorinated analogs, employ halogen-exchange reactions (e.g., Balz-Schiemann) or direct electrophilic fluorination. Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group transformations .

Q. How can researchers validate the environmental stability and degradation pathways of this compound?

Methodological Answer:

Perform accelerated aging studies under UV light (using a solar simulator) and analyze degradation products via LC-QTOF-MS. Compare with computational predictions (e.g., EPI Suite) to identify hydrolysis or photolysis intermediates. Assess fluorine retention using ion chromatography to evaluate environmental persistence .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

Standardize reaction conditions (temperature, stoichiometry) using flow chemistry systems for precise control. Implement in-line PAT tools (e.g., ReactIR) to monitor intermediate formation. Use orthogonal analytical methods (GC, HPLC, NMR) for quality control and statistical process control (SPC) to identify variance sources .

Q. How do solvent effects influence the catalytic performance of this compound in asymmetric reactions?

Methodological Answer:

Screen solvents using Kamlet-Taft parameters to correlate polarity/polarizability with enantiomeric excess (ee). Polar aprotic solvents (e.g., DMF) may stabilize transition states via dipole interactions, while non-polar solvents enhance substrate accessibility. Use molecular dynamics simulations to model solvent interactions with the catalyst’s fluorinated regions .

Q. What advanced techniques characterize the solid-state packing and polymorphism of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation resolves subtle packing differences. Differential scanning calorimetry (DSC) and hot-stage microscopy identify polymorphic transitions. Pair with lattice energy calculations (via PIXEL or DMACRYS) to predict stability hierarchies among polymorphs .

Propiedades

IUPAC Name |

1-(2,3,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDGVPJYDRJJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344068 | |

| Record name | 2',3',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-22-2 | |

| Record name | 1-(2,3,6-Trifluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3',6'-Trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208173-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.